Urea, N,N''-1,6-hexanediylbis[N'-pentyl-
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Overview
Description
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] is a chemical compound with the molecular formula C18H38N4O2. It is a derivative of urea, characterized by the presence of a hexanediyl group and pentyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] typically involves the reaction of hexamethylene diisocyanate with pentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hexanediyl bis-urea oxides.
Reduction: Formation of hexanediyl bis-amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-mercaptoethyl)-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-pyridinylmethyl)-]
Uniqueness
Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of pentyl groups enhances its hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89307-22-2 |
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Molecular Formula |
C18H38N4O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-pentyl-3-[6-(pentylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C18H38N4O2/c1-3-5-9-13-19-17(23)21-15-11-7-8-12-16-22-18(24)20-14-10-6-4-2/h3-16H2,1-2H3,(H2,19,21,23)(H2,20,22,24) |
InChI Key |
PNHOLBITIHSMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NCCCCCCNC(=O)NCCCCC |
Origin of Product |
United States |
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